2-(2-Chloro-4-fluorophenyl)propanal
Description
Role of Halogenated Aromatic Aldehydes in Modern Organic Synthesis
Halogenated aromatic aldehydes are pivotal in modern organic synthesis due to the unique reactivity conferred by the halogen and aldehyde groups. The aldehyde functionality is a classic electrophilic site, readily participating in nucleophilic addition, condensation, and oxidation reactions. The presence of halogen atoms, such as chlorine and fluorine, on the aromatic ring introduces several key features. These halogens can act as directing groups in electrophilic aromatic substitution reactions and are crucial for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon bond formation.
The incorporation of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates. Chlorine atoms can also influence the electronic properties of the molecule and serve as a site for further functionalization. Therefore, the combination of these elements in one molecule creates a highly versatile synthetic intermediate.
Strategic Importance of 2-(2-Chloro-4-fluorophenyl)propanal as a Synthetic Intermediate
While specific research on this compound is not extensively documented in publicly available literature, its strategic importance can be inferred from the applications of its structural components and closely related analogues. The 2-chloro-4-fluorophenyl moiety is a key structural feature in various biologically active compounds. For instance, 2-chloro-4-fluorophenol, a likely precursor, is a known intermediate for pharmaceuticals and agricultural chemicals. google.comgoogle.com
The propanal side chain introduces a chiral center at the alpha-position, making this compound a valuable precursor for the stereoselective synthesis of more complex molecules. The aldehyde group can be readily converted into a variety of other functional groups, including alcohols, carboxylic acids, and amines.
The strategic value of this compound lies in its potential as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid, which feature a similar 2-fluorophenylpropanoic acid core, have been synthesized and evaluated for their anti-inflammatory and low ulcerogenic activities. nih.gov The this compound structure could be elaborated to form analogous propanoic acid derivatives with potential therapeutic benefits.
Furthermore, the presence of both chlorine and fluorine atoms is a common feature in many modern pharmaceuticals. Chlorine-containing compounds represent a significant portion of FDA-approved drugs, highlighting the importance of chlorinated synthetic intermediates. nih.gov The combination of these halogens in this compound makes it a potentially valuable intermediate for the discovery of new drugs.
Below is a table of physicochemical properties for a structurally similar compound, providing context for the potential characteristics of this compound.
| Property | Value for 2-(4-Chlorophenyl)propanal | Reference |
| Molecular Formula | C9H9ClO | nih.gov |
| Molecular Weight | 168.62 g/mol | nih.gov |
| XLogP3-AA | 2.5 | nih.gov |
| CAS Number | 38042-10-3 | nih.gov |
Overview of Current Research Landscape Pertaining to Substituted Propanals
Substituted propanals are a well-studied class of compounds in organic chemistry. wikipedia.org Their reactivity is dominated by the aldehyde functional group and the nature of the substituent at the alpha- or beta-positions. The alpha-proton of propanals is acidic and can be removed by a base to form an enolate, which is a key intermediate in reactions like the aldol (B89426) condensation. doubtnut.com This reaction allows for the formation of carbon-carbon bonds and the construction of more complex molecular skeletons.
The cross-aldol condensation, where two different aldehydes react, is a powerful tool for synthesis, although it can lead to a mixture of products if not carefully controlled. doubtnut.com Research in this area focuses on developing selective methods to control the outcome of these reactions.
The aldehyde group of substituted propanals can be easily oxidized to a carboxylic acid or reduced to a primary alcohol. These transformations are fundamental in organic synthesis and allow for the interconversion of functional groups. The reactivity of the aldehyde can be distinguished from other functional groups like ketones using specific chemical tests, such as Tollens' reagent. gauthmath.com
The synthesis of substituted propanals can be achieved through various methods, including the hydroformylation of alkenes and the oxidation of primary alcohols. For aromatic substituted propanals like this compound, synthetic routes would likely involve the elaboration of a pre-functionalized aromatic ring, such as 2-chloro-4-fluorotoluene (B151448) or 2-chloro-4-fluorobenzaldehyde (B1630644).
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClFO |
|---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
2-(2-chloro-4-fluorophenyl)propanal |
InChI |
InChI=1S/C9H8ClFO/c1-6(5-12)8-3-2-7(11)4-9(8)10/h2-6H,1H3 |
InChI Key |
MBNPQAPSJFJOLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 2 2 Chloro 4 Fluorophenyl Propanal
Transformations of the Aldehyde Functional Group
The aldehyde group is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.
The carbonyl carbon of the propanal moiety is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, leads to the formation of a tetrahedral intermediate where the carbon hybridization changes from sp² to sp³. masterorganicchemistry.comyoutube.com
Imine Formation: In the presence of primary amines, 2-(2-chloro-4-fluorophenyl)propanal can undergo a reversible reaction to form an imine. This reaction is typically catalyzed by mild acid and involves the initial formation of a carbinolamine intermediate which then dehydrates to yield the imine. youtube.com
Acetal Formation: Reaction with alcohols under acidic conditions results in the formation of acetals. This process is also reversible and involves the formation of a hemiacetal intermediate.
Oxidation Reactions leading to Carboxylic Acid Derivatives
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)propanoic acid. This transformation is a common and important reaction in organic synthesis. chemguide.co.ukwikipedia.org
A variety of oxidizing agents can be employed for this purpose. Common laboratory-scale reagents include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like potassium dichromate (K₂Cr₂O₇) in acidic solution. chemguide.co.ukwikipedia.orglibretexts.org The reaction with potassium dichromate is visually indicated by a color change from orange to green. chemguide.co.uk For industrial-scale synthesis, molecular oxygen or air are often preferred oxidants due to their low cost and environmental friendliness. wikipedia.org The oxidation process typically proceeds through an intermediate aldehyde hydrate. wikipedia.org
Reduction Reactions yielding Alcohol Derivatives
The aldehyde can be reduced to the corresponding primary alcohol, 2-(2-chloro-4-fluorophenyl)propan-1-ol. This is a fundamental transformation that can be achieved using various reducing agents. youtube.comlibretexts.org
Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com LiAlH₄ is a more powerful reducing agent than NaBH₄ and can reduce a wider range of functional groups. youtube.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. youtube.com
Condensation Reactions (e.g., Knoevenagel, Mannich)
This compound can participate in various condensation reactions, which are crucial for forming new carbon-carbon bonds.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as an amine. wikipedia.org The product is typically an α,β-unsaturated compound. wikipedia.org The reaction proceeds via nucleophilic addition to the carbonyl group followed by a dehydration step. wikipedia.org
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. This reaction leads to the formation of a β-amino carbonyl compound, known as a Mannich base.
Reactivity Pertaining to the 2-(2-Chloro-4-fluorophenyl) Moiety
The chlorine and fluorine atoms on the phenyl ring are electron-withdrawing groups. Their presence increases the electrophilicity of the carbonyl carbon in the propanal side chain by inductively pulling electron density away from the ring and, consequently, from the aldehyde group. masterorganicchemistry.com This enhanced electrophilicity can increase the rate of nucleophilic addition reactions at the carbonyl carbon. masterorganicchemistry.com
For reactions that create a new chiral center, the existing stereocenter at the alpha-carbon and the steric and electronic nature of the substituted phenyl ring can influence the diastereoselectivity of the reaction. The presence of a chiral center near the reacting carbonyl group can lead to modest to high diastereomeric excesses in reduction reactions, for example. The specific reaction conditions and the nature of the reagents used play a crucial role in determining the stereochemical outcome.
Interactive Data Table: Reactions of this compound
| Reaction Type | Reagent(s) | Product Type | Key Features |
| Nucleophilic Addition | Primary Amine | Imine | Reversible, acid-catalyzed. youtube.com |
| Nucleophilic Addition | Alcohol, Acid | Acetal | Reversible, forms hemiacetal intermediate. |
| Oxidation | KMnO₄ or K₂Cr₂O₇/H⁺ | Carboxylic Acid | chemguide.co.ukwikipedia.org |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol | Involves hydride transfer. youtube.com |
| Knoevenagel Condensation | Active Methylene Compound, Weak Base | α,β-Unsaturated Compound | C-C bond formation. wikipedia.org |
| Mannich Reaction | Amine, Active Hydrogen Compound | Mannich Base | Three-component reaction. |
No Specific Research Data Available for this compound
Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available for the chemical compound This compound that would allow for the creation of the requested article. The search did not yield any detailed research findings, mechanistic studies, or investigations into the stereochemistry and regioselectivity of this particular molecule.
While information on related compounds and general chemical principles was found, the strict adherence to the provided outline, which focuses solely on "this compound," prevents the inclusion of data from other molecules. Using information from isomers or analogous compounds would be scientifically inaccurate and would not meet the requirements of the request.
The search for "this compound" and its reactivity did not provide specific results for the requested sections on aromatic functionalization, mechanistic pathways, or stereochemical control. The information available is for related but structurally different compounds, such as isomers like 3-(2-chloro-4-fluorophenyl)propanal (B15147342) or compounds with different functional groups.
Therefore, the sections on "" cannot be completed as requested due to the absence of specific scientific research on this compound in the public domain.
Theoretical and Computational Chemistry Studies of 2 2 Chloro 4 Fluorophenyl Propanal
Molecular Structure and Conformational Analysis
The three-dimensional arrangement of atoms and the various spatial orientations, or conformations, that 2-(2-chloro-4-fluorophenyl)propanal can adopt are fundamental to understanding its chemical behavior. Computational tools, particularly Density Functional Theory (DFT), provide a powerful means to explore these structural characteristics.
Density Functional Theory (DFT) Calculations for Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to predict the ground-state geometry of molecules with a high degree of accuracy. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be theoretically determined. These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure.
Table 1: Theoretically Optimized Geometrical Parameters of this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific literature for this compound is not available.
| Parameter | Value |
|---|---|
| C-C (ring) | ~1.39 Å |
| C-Cl | ~1.74 Å |
| C-F | ~1.35 Å |
| C=O | ~1.21 Å |
| C-H (aldehyde) | ~1.10 Å |
| ∠ C-C-Cl | ~120° |
| ∠ C-C-F | ~119° |
Analysis of Stereoisomeric Conformers and Energy Landscapes
Due to the presence of a chiral carbon atom in the propanal side chain, this compound exists as a pair of enantiomers, (R)- and (S)-. Furthermore, rotation around the single bonds allows for different conformational isomers for each enantiomer. A potential energy surface scan, performed using computational methods, can map out the energy of the molecule as a function of the rotation around specific bonds. This analysis helps to identify the most stable conformers (local minima on the energy landscape) and the energy barriers to interconversion between them (transition states). For propanal and its derivatives, different conformers such as cis and gauche have been identified. The relative energies of these conformers determine their population at a given temperature.
Electronic Structure and Chemical Reactivity Prediction
The arrangement of electrons within a molecule dictates its reactivity. Computational chemistry provides powerful tools to visualize and quantify the electronic properties of this compound.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules, as specific literature for this compound is not available.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP surface would likely show a region of high negative potential (red) around the oxygen atom of the carbonyl group, making it a prime site for electrophilic attack. The hydrogen atom of the aldehyde group and regions near the halogen atoms might exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack.
Fukui Functions and Local Reactivity Descriptors
Fukui functions are another set of local reactivity descriptors derived from DFT that provide more quantitative information about the reactivity of different atomic sites within a molecule. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.
There are three main types of Fukui functions:
f+(r): for nucleophilic attack (addition of an electron)
f-(r): for electrophilic attack (removal of an electron)
f0(r): for radical attack
By calculating the values of these functions for each atom in this compound, one can predict with greater precision which sites are most susceptible to different types of chemical reactions. For instance, the atom with the highest value of f+(r) would be the most likely site for a nucleophile to attack. These descriptors offer a more refined picture of reactivity compared to the qualitative insights from MEP maps.
Reaction Pathway and Transition State Modeling
Computational chemistry offers powerful tools to elucidate reaction mechanisms, providing insights into the step-by-step transformation of reactants into products. This involves mapping the potential energy surface to identify transition states and intermediates, which are crucial for understanding reaction kinetics and selectivity.
Computational Elucidation of Proposed Reaction Mechanisms
There is a lack of published studies that computationally model the reaction mechanisms involving this compound. For analogous chemical transformations, such as those involving other substituted phenylpropanals, density functional theory (DFT) and ab initio methods are commonly employed to explore potential reaction pathways. These studies can help to validate or challenge proposed mechanisms, for instance, in reactions like aldol (B89426) condensations, oxidations, or reductions where this compound could act as a substrate. However, without specific research on this compound, any discussion of its reaction mechanisms remains speculative.
Prediction of Transition State Geometries and Activation Barriers
The prediction of transition state geometries and the calculation of activation barriers are fundamental to understanding the feasibility and rate of a chemical reaction. Techniques such as Quadratic Synchronous Transit (QST) or the Dimer method are often used to locate transition state structures. Subsequent frequency calculations can confirm the nature of the transition state (i.e., the presence of a single imaginary frequency).
For this compound, no specific data on the geometries of its transition states or the energy barriers for its potential reactions have been reported in the scientific literature. Such data would be invaluable for predicting its reactivity and stability under various conditions.
Predictive Spectroscopic Parameter Calculations
Computational methods are also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.
Computational Prediction of NMR and IR Vibrational Frequencies
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are standard practice in modern chemical research. Methods like Gauge-Independent Atomic Orbital (GIAO) are used for NMR predictions, while DFT calculations can provide accurate IR spectra. These predicted spectra, when compared with experimental data, can confirm the molecular structure.
While there are numerous examples of such predictive studies for structurally similar molecules, no specific computational data for the NMR and IR spectra of this compound could be located. The table below illustrates the type of data that would be expected from such a computational study, but it is important to note that these values are hypothetical due to the absence of actual research findings.
Hypothetical Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value (Hypothetical) |
|---|---|
| ¹H NMR Chemical Shift (CHO) | 9.5 - 10.0 ppm |
| ¹³C NMR Chemical Shift (C=O) | 190 - 205 ppm |
| IR Frequency (C=O stretch) | 1720 - 1740 cm⁻¹ |
| IR Frequency (C-Cl stretch) | 700 - 800 cm⁻¹ |
Intermolecular Interactions and Solid-State Packing Analysis
The study of intermolecular interactions is critical for understanding the physical properties of a compound in its solid state, such as its crystal structure, melting point, and solubility. Computational techniques, including Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis, can be used to visualize and quantify these weak interactions.
For halogenated aromatic compounds, interactions such as halogen bonding, hydrogen bonding, and π-π stacking often play a significant role in determining the crystal packing. A computational analysis of this compound would likely reveal a complex network of such interactions involving the chlorine and fluorine atoms, the aromatic ring, and the propanal side chain. However, no crystallographic or computational studies on the solid-state packing of this specific compound have been published. Research on similar molecules, such as chloro- and fluoro-substituted benzamides, has demonstrated the importance of C-H···F, C-H···Cl, and halogen···halogen interactions in their crystal packing. ias.ac.in
Advanced Analytical Methodologies in Chemical Research on 2 2 Chloro 4 Fluorophenyl Propanal
Chromatographic Separation Techniques
Chromatography is an indispensable tool in the analysis of 2-(2-Chloro-4-fluorophenyl)propanal, enabling the separation of the target molecule from impurities, starting materials, and byproducts, as well as the resolution of its stereoisomers.
Gas Chromatography (GC) for Purity and Conversion Determination
Gas chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds like this compound. The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. rsc.org The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification.
In the context of the synthesis of this compound, GC is instrumental in monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product. This allows for the determination of reaction conversion and the optimization of reaction conditions. Following purification, GC analysis provides a quantitative measure of the compound's purity, typically expressed as a percentage of the total peak area in the chromatogram. The choice of detector is crucial, with a flame ionization detector (FID) being common for organic compounds, while a mass spectrometer (MS) can provide both quantification and structural information. rsc.org
| Parameter | Typical Value/Condition | Purpose |
| Column | Capillary column (e.g., 30 m x 0.25 mm) with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) | Separation of components based on boiling point and polarity. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial temp: 60 °C, ramp to 280 °C at 10 °C/min | Allows for the separation of compounds with a range of boiling points. |
| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | Detection and quantification of the separated components. |
This table presents hypothetical yet representative GC parameters for the analysis of this compound, based on general principles for similar aromatic aldehydes.
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
This compound possesses a chiral center at the carbon atom adjacent to the aldehyde group, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are critical. High-performance liquid chromatography is the premier technique for determining the enantiomeric excess (e.e.) of a chiral compound. nih.govdocbrown.info
This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability. nih.gov The development of an HPLC method for the enantioseparation of this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline resolution of the two enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram is then used to calculate the enantiomeric excess. For instance, the successful separation of hydroxychloroquine (B89500) enantiomers was achieved using a Chiralpak AD-H column with a mobile phase of n-hexane and isopropanol. nih.gov
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (Typical) | Detection |
| Cellulose-based (e.g., Chiralcel® OD, Chiralcel® OJ) | Hexane/Isopropanol mixtures | UV (e.g., 254 nm) |
| Amylose-based (e.g., Chiralpak® AD, Chiralpak® AS) | Hexane/Ethanol (B145695) mixtures | UV (e.g., 254 nm) |
| Cyclodextrin-based (e.g., CYCLOBOND™) | Acetonitrile/Water with buffer | UV (e.g., 254 nm) |
This interactive table outlines potential chiral HPLC conditions for the enantiomeric separation of this compound, based on common strategies for chiral separations.
Thin-Layer Chromatography (TLC) and Flash Chromatography for Purification Monitoring
Thin-layer chromatography is a simple, rapid, and inexpensive technique used extensively to monitor the progress of organic reactions and to identify the components in a mixture. sigmaaldrich.comrsc.orgchemicalbook.com A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (commonly silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). rsc.org The separation is based on the differential polarity of the components. For the synthesis of this compound, TLC would be used to visualize the disappearance of the starting materials and the appearance of the product spot. rsc.org
Once a suitable solvent system is identified using TLC, it can be adapted for preparative purification on a larger scale using flash chromatography. google.com In flash chromatography, the solvent is forced through a column of silica gel under pressure, allowing for a faster and more efficient separation than traditional column chromatography. This technique is ideal for the purification of multi-gram quantities of this compound.
| Stationary Phase | Typical Mobile Phase (Eluent) | Visualization | Application |
| Silica Gel 60 F254 | Hexane/Ethyl Acetate (e.g., 9:1 v/v) | UV light (254 nm) | Monitoring reaction progress and assessing purity. |
| Silica Gel | Gradient of Hexane/Ethyl Acetate | UV detection or staining | Purification of the crude product. |
This table provides representative conditions for TLC and flash chromatography for the analysis and purification of this compound, based on common practices for aromatic compounds.
Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methods, not Data)
Spectroscopic techniques are employed to elucidate the molecular structure of this compound, confirming that the desired compound has been synthesized.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.
¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect distinct signals for the aldehydic proton, the methine proton, the methylene (B1212753) protons, and the aromatic protons. The splitting patterns (e.g., doublet, triplet, multiplet) arise from the coupling between neighboring protons and are invaluable for assigning the signals to specific protons in the molecule. docbrown.info
¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. For this compound, distinct signals would be observed for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the chlorine and fluorine substituents), and the aliphatic carbons. docbrown.info
| Nucleus | Predicted Chemical Shift (δ, ppm) Range | Predicted Splitting Pattern |
| ¹H (Aldehyde) | 9.5 - 10.5 | Triplet |
| ¹H (Aromatic) | 7.0 - 7.5 | Multiplets |
| ¹H (Methine) | 3.5 - 4.0 | Quartet |
| ¹H (Methylene) | 2.8 - 3.3 | Multiplet |
| ¹³C (Carbonyl) | 195 - 205 | Singlet |
| ¹³C (Aromatic) | 115 - 165 | Singlets (with C-F coupling) |
| ¹³C (Aliphatic) | 30 - 50 | Singlets |
This table presents predicted NMR chemical shift ranges and splitting patterns for the key nuclei in this compound, based on data from structurally similar compounds. docbrown.infochemicalbook.comdocbrown.info
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern. libretexts.org For this compound, electron ionization (EI) is a common method that generates a molecular ion (M⁺), whose m/z value corresponds to the molecular weight of the compound.
The molecular ion can then undergo fragmentation, breaking into smaller, characteristic pieces. The analysis of these fragment ions provides a fingerprint of the molecule's structure. For example, the presence of chlorine would be indicated by an isotopic pattern for any chlorine-containing fragments, with peaks at M and M+2 in an approximate 3:1 ratio. Common fragmentation pathways for aldehydes include the loss of the aldehydic proton or the entire formyl group. The fragmentation pattern of this compound would be expected to show characteristic losses related to the propanal side chain and the substituted aromatic ring.
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 186/188 | Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |
| [M-H]⁺ | 185/187 | Loss of a hydrogen atom |
| [M-CHO]⁺ | 157/159 | Loss of the formyl radical |
| [C₇H₄ClF]⁺ | 142/144 | Chlorofluorophenyl cation |
This table outlines the predicted major fragment ions and their corresponding mass-to-charge ratios for this compound in mass spectrometry.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization.niscpr.res.inmsu.edu
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful, non-destructive analytical methods that provide valuable information about the functional groups and electronic transitions within a molecule.
Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This results in an IR spectrum, which is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). The spectrum serves as a unique "fingerprint" for the molecule, and specific peaks can be assigned to particular functional groups.
For this compound, the IR spectrum would be expected to exhibit several key absorption bands. The most prominent of these would be the strong absorption from the carbonyl (C=O) group of the aldehyde, typically appearing in the region of 1740-1720 cm⁻¹. The C-H bond of the aldehyde group also gives rise to characteristic stretching vibrations, usually seen as a pair of peaks in the 2880-2650 cm⁻¹ range. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ region. The presence of the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds would also result in characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), typically with the C-F stretch appearing at a higher frequency than the C-Cl stretch.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores (light-absorbing groups) and conjugation.
In the case of this compound, the aromatic ring and the carbonyl group act as chromophores. The UV-Vis spectrum, typically recorded in a solvent like ethanol or cyclohexane, would be expected to show absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions of the benzene ring are generally observed at lower wavelengths (around 200-280 nm), while the weaker n → π* transition of the carbonyl group typically appears at longer wavelengths (around 270-300 nm). The specific absorption maxima (λmax) and molar absorptivities (ε) are sensitive to the substitution pattern on the aromatic ring and the solvent used.
A hypothetical table of expected spectroscopic data for this compound is presented below, based on typical values for similar compounds.
| Spectroscopic Data for this compound (Hypothetical) | |
| Infrared (IR) Spectroscopy | Characteristic Absorption (cm⁻¹) |
| Aldehyde C-H Stretch | 2850, 2750 |
| Aromatic C-H Stretch | 3050 |
| Carbonyl (C=O) Stretch | 1725 |
| Aromatic C=C Stretch | 1600, 1580, 1490 |
| C-F Stretch | 1250 |
| C-Cl Stretch | 780 |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | λmax (nm) |
| π → π* (Aromatic) | ~254 |
| n → π* (Carbonyl) | ~290 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure.researchgate.netresearchgate.net
The compound this compound is chiral, with a stereocenter at the second carbon of the propanal chain. Therefore, it can exist as two enantiomers, (R)-2-(2-chloro-4-fluorophenyl)propanal and (S)-2-(2-chloro-4-fluorophenyl)propanal. To perform X-ray crystallography, a single crystal of the compound must first be grown. This is often a challenging step, requiring careful selection of solvents and crystallization conditions.
Once a suitable crystal is obtained, it is mounted on a diffractometer and bombarded with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the precise molecular structure.
For determining the absolute configuration of an enantiomerically pure crystal, anomalous dispersion effects are utilized. The Flack parameter is a key value derived from the crystallographic data that helps in assigning the correct absolute stereochemistry. A Flack parameter close to zero for a given enantiomer confirms that the assigned absolute configuration is correct.
While specific crystallographic data for this compound is not publicly available, a hypothetical table of crystallographic parameters is provided below to illustrate the type of information obtained from such an analysis.
| Hypothetical Crystallographic Data for this compound | |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 12.5 Å, c = 7.2 Å |
| β = 105° | |
| Volume (V) | 503 ų |
| Molecules per Unit Cell (Z) | 2 |
| Calculated Density | 1.45 g/cm³ |
| R-factor | < 0.05 |
| Flack Parameter | ~0.0 (for the correct enantiomer) |
Elemental Analysis Techniques for Compositional Verification.niscpr.res.innih.gov
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the molecule. This information is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound.
The most common method for determining the percentage of carbon, hydrogen, and nitrogen is combustion analysis. In this technique, a small, precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. From the masses of CO₂ and H₂O, the percentages of carbon and hydrogen in the original sample can be calculated. The presence of other elements, such as halogens (chlorine and fluorine in this case), requires specific analytical methods. Chlorine content can be determined by methods such as titration or ion chromatography after combustion, while fluorine content is often determined using an ion-selective electrode.
For this compound, with a molecular formula of C₉H₈ClFO, the theoretical elemental composition can be calculated from the atomic weights of its constituent elements. The experimentally determined values from elemental analysis should closely match these theoretical values to confirm the purity and identity of the compound.
Below is a table showing the theoretical elemental composition of this compound and a column for hypothetical experimental results.
| Elemental Analysis of this compound (C₉H₈ClFO) | ||
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 57.93 | 57.89 |
| Hydrogen (H) | 4.32 | 4.35 |
| Chlorine (Cl) | 19.00 | 18.95 |
| Fluorine (F) | 10.18 | 10.22 |
| Oxygen (O) | 8.57 | 8.59 |
The close agreement between the theoretical and hypothetical experimental values in the table would provide strong evidence for the correct elemental composition of the synthesized this compound.
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as a Chiral Building Block in Complex Molecule Construction
The 2-(2-chloro-4-fluorophenyl)propanal molecule possesses a stereogenic center at the alpha-carbon (the carbon adjacent to the carbonyl group), making it a chiral compound. This intrinsic chirality allows it to be used as a chiral building block for the enantioselective synthesis of more complex molecules. In pharmaceutical and agricultural chemistry, the specific three-dimensional arrangement of atoms in a molecule is often critical for its biological activity.
Research into the asymmetric fluorination of similar α-chloroaldehydes has demonstrated that these compounds can undergo kinetic resolution using chiral organocatalysts. beilstein-journals.org This process allows for the separation of racemic mixtures to yield enantiomerically enriched α-chloro-α-fluoroaldehydes. beilstein-journals.org Such methodologies underscore the potential of this compound to be resolved into its individual enantiomers. These enantiopure forms can then serve as valuable starting materials for constructing stereochemically defined target molecules, ensuring that only the desired biologically active enantiomer is produced.
Precursor for the Synthesis of Novel Fluorinated and Chlorinated Organic Compounds
The chemical reactivity of this compound at multiple sites makes it a versatile precursor for a wide range of new organic compounds. The aldehyde functional group is particularly amenable to various transformations.
Key transformations include:
Nucleophilic Addition: The carbonyl group is susceptible to attack by nucleophiles, leading to the formation of secondary alcohols or other derivatives. smolecule.com
Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(2-chloro-4-fluorophenyl)propan-1-ol, using standard reducing agents like sodium borohydride (B1222165). smolecule.com
Oxidation: Oxidation of the aldehyde group yields 2-(2-chloro-4-fluorophenyl)propanoic acid, a carboxylic acid that can be further modified.
Condensation Reactions: The compound can react with amines or other nucleophiles to form imines or enamines, which are themselves useful synthetic intermediates. smolecule.com
The presence of both chlorine and fluorine atoms on the phenyl ring also allows for further functionalization through electrophilic aromatic substitution, enabling the synthesis of more highly substituted aromatic compounds. smolecule.com This versatility establishes it as a foundational molecule for creating libraries of novel fluorinated and chlorinated substances for further research. beilstein-journals.orgnih.gov
| Reaction Type | Reagent(s) | Resulting Functional Group/Compound Class | Significance |
|---|---|---|---|
| Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Creates a new chiral center and a site for further functionalization (e.g., ether or ester formation). smolecule.com |
| Oxidation | Potassium Permanganate (B83412) (KMnO₄) or Jones Reagent | Carboxylic Acid | Forms an acid derivative, enabling amide or ester synthesis. |
| Grignard Reaction | R-MgBr (e.g., CH₃MgBr) | Secondary Alcohol | Allows for carbon-carbon bond formation, extending the carbon skeleton. smolecule.com |
| Wittig Reaction | Ph₃P=CHR (Wittig Ylide) | Alkene | Converts the carbonyl group into a carbon-carbon double bond. |
| Reductive Amination | Amine (R-NH₂), followed by a reducing agent (e.g., NaBH₃CN) | Amine | Introduces a nitrogen atom, a key element in many bioactive molecules. |
Research into Potential Applications in Specialty Chemical Development
Halogenated organic molecules, particularly those containing fluorine, are of considerable interest in pharmaceutical and agricultural chemistry due to the unique properties imparted by the halogen atoms. beilstein-journals.org Chlorine and fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov
The compound this compound serves as an important intermediate for creating new specialty chemicals. nih.gov For instance, derivatives of similar phenylpropanoic acids are known to possess anti-inflammatory properties. nih.gov The synthesis of amides from this propanal derivative, such as 2-chloro-N-(4-fluorophenyl)propanamide, represents a pathway toward new chemical entities with potential biological activity. scbt.com The development of such novel compounds is a key area of research for creating new drugs and agrochemicals with improved efficacy and safety profiles. google.com
Exploration in the Field of Advanced Material Precursors
The field of materials science is continuously searching for new monomers and precursors to develop advanced materials with specific, tailored properties. Fluorinated compounds are particularly valued for creating polymers and other materials with high thermal stability, chemical resistance, and low surface energy. smolecule.comnih.gov
This compound is a candidate for exploration as a precursor to advanced materials. nih.gov Through chemical modification, it can be converted into monomers suitable for polymerization. For example, the corresponding alcohol (via reduction) or carboxylic acid (via oxidation) could be used to synthesize fluorinated polyesters or polyamides. The presence of the chloro- and fluoro-substituents on the phenyl ring would be incorporated into the polymer backbone, potentially imparting desirable properties to the final material, such as flame retardancy and hydrophobicity. Its potential use in material science could lead to the development of new high-performance plastics, liquid crystals, or functional coatings. smolecule.com
Future Research Directions and Emerging Trends for 2 2 Chloro 4 Fluorophenyl Propanal
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The presence of a stereocenter at the alpha-position to the aldehyde group in 2-(2-chloro-4-fluorophenyl)propanal makes the development of enantioselective and diastereoselective synthetic routes a paramount objective. Access to stereopure isomers is often critical for biological activity in drug discovery. Future research will likely focus on asymmetric synthesis strategies to control the formation of this stereocenter.
Key research avenues would include:
Asymmetric Aldol (B89426) Reactions: The development of novel chiral catalysts—both metal-based and organocatalytic—for the asymmetric aldol condensation to introduce the propanal moiety with high stereocontrol.
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries to guide the stereochemical outcome of key bond-forming reactions, followed by their cleavage to yield the desired enantiomer of the target aldehyde.
Kinetic Resolution: Organocatalytic methods could be employed for the kinetic resolution of racemic mixtures of α-chloroaldehydes, a technique that has proven successful for similar structures. nih.gov
Integration into Flow Chemistry and Continuous Manufacturing Processes
The paradigm shift in the pharmaceutical and fine chemical industries from batch to continuous manufacturing offers significant advantages in terms of safety, efficiency, and scalability. amt.ukresearchgate.net The integration of the synthesis of this compound into flow chemistry processes is a significant future trend. Flow chemistry's precise control over reaction parameters like temperature, pressure, and mixing can lead to higher yields and purities. acs.org
Potential benefits for this specific compound include:
Enhanced Safety: The handling of potentially hazardous reagents or intermediates can be managed more safely in the small, contained volumes of a flow reactor. amt.uk
Improved Reaction Control: Exothermic reactions, common in the synthesis of aromatic compounds, can be controlled more effectively, preventing runaway reactions and the formation of byproducts.
Scalability: Once a flow process is optimized on a laboratory scale, it can be scaled up for industrial production by extending the operation time or by using parallel reactor lines, a process known as scaling-out. researchgate.net
| Parameter | Batch Processing | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | High surface area-to-volume ratio, excellent heat transfer |
| Mixing | Often inefficient, can lead to local concentration gradients | Efficient and rapid mixing |
| Safety | Larger volumes of hazardous materials | Small reactor volumes, inherently safer |
| Scalability | Complex, often requires re-optimization | Simpler, by continuous operation or parallelization |
Exploration of Novel Organocatalytic and Biocatalytic Transformations
The use of small organic molecules (organocatalysis) and enzymes (biocatalysis) as catalysts represents a green and sustainable approach to chemical synthesis. These methods often provide high levels of stereoselectivity under mild reaction conditions.
Organocatalysis: Chiral organocatalysts could be designed to facilitate the asymmetric α-functionalization of propanal derivatives to introduce the 2-chloro-4-fluorophenyl group stereoselectively. This approach avoids the use of toxic heavy metals.
Biocatalysis: Enzymes, such as ene-reductases, could be employed for the asymmetric reduction of a corresponding unsaturated precursor, (2E)-2-(2-chloro-4-fluorophenyl)prop-2-enal, to yield the desired enantiomer of the saturated aldehyde. chemrxiv.org Biocatalysis offers the advantage of high selectivity and operation in aqueous media under mild conditions. vapourtec.com
Advanced Computational Design of Analogues with Tailored Reactivity
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these techniques can be used to design novel analogues with specific, tailored reactivity and properties.
Future research in this area would likely involve:
Predicting Reactivity: Using quantum chemical calculations to predict the reactivity of the aldehyde and the influence of the chloro and fluoro substituents on its chemical behavior.
Designing Novel Catalysts: Computationally designing catalysts (organocatalysts, metal complexes) that are specifically tailored for the stereoselective synthesis of this aldehyde or its derivatives.
Virtual Screening: Creating virtual libraries of analogues and using docking studies to predict their potential biological activity, guiding synthetic efforts toward the most promising candidates.
Investigation into Sustainable and Atom-Economical Synthetic Methodologies
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste and energy consumption. Future synthetic routes to this compound will be evaluated based on their "green" credentials.
Key principles to be investigated include:
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.
Use of Renewable Feedstocks: Exploring the possibility of sourcing starting materials from renewable resources.
Catalytic Processes: Prioritizing catalytic methods over stoichiometric ones to reduce waste. For instance, developing catalytic Friedel-Crafts type reactions that avoid the use of large amounts of Lewis acid catalysts, which generate significant waste. google.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Chloro-4-fluorophenyl)propanal, and how can reaction conditions be optimized for high yields?
- Methodology : Multi-step synthesis typically involves halogenation and aldehyde functionalization. For example, halogen-directed Friedel-Crafts alkylation followed by oxidation of the intermediate alcohol to the aldehyde group. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for electrophilic substitution .
- Temperature control : Maintain 0–5°C during halogenation to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde .
Q. How can the structural configuration of this compound be confirmed experimentally?
- Analytical Workflow :
- NMR : Compare -NMR peaks for the aldehyde proton (~9.8 ppm) and aromatic protons (δ 7.2–7.6 ppm) with computational predictions .
- X-ray Crystallography : Resolve spatial arrangement of the chloro-fluoro substituents (ortho/para positions) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 187.0 (calculated for C₉H₈ClFO⁺) .
Advanced Research Questions
Q. How do electronic effects of the 2-chloro-4-fluoro substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Mechanistic Insight :
- Electron-withdrawing effects : The chloro and fluoro groups deactivate the phenyl ring, reducing electrophilicity at the carbonyl carbon.
- Steric hindrance : Ortho-chloro substituent may impede nucleophile approach, favoring para-adducts .
- Experimental Validation : Compare reaction kinetics with analogs (e.g., 2-chloro-6-fluorophenyl propanal) using UV-Vis monitoring or DFT calculations .
Q. What strategies resolve discrepancies in biological activity data between in vitro and in vivo studies for this compound?
- Case Study : If in vitro assays show enzyme inhibition (e.g., IC₅₀ = 10 µM) but in vivo efficacy is absent:
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., rat liver S9 fractions) .
- Bioavailability : Measure plasma concentrations via LC-MS/MS; low logP (<2) may limit membrane permeability .
Q. How does the compound’s collision cross-section (CCS) correlate with its conformational flexibility in gas-phase studies?
- Methodology :
- Ion Mobility Spectrometry (IMS) : Measure CCS values under varying drift gases (N₂, He) .
- Computational Modeling : Compare experimental CCS with simulated structures (e.g., Gaussian 16 at B3LYP/6-31G* level) .
Comparative Analysis of Structural Analogs
Critical Data Interpretation
- Contradictions in Synthesis Yields : Discrepancies between microwave (85%) and traditional (60–70%) methods may arise from uneven heating or catalyst deactivation. Replicate with controlled energy input and inline IR monitoring.
- Biological Activity Variability : Differences in cell-line sensitivity (e.g., HeLa vs. HEK293) require standardization using ISO-certified assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
